1-Oleoyl-sn-glycero-3-phosphocholine (CAS 19420-56-5), commonly referred to as 18:1 Lyso PC, is a monoacyl glycerophospholipid featuring a single unsaturated oleoyl chain at the sn-1 position and a phosphocholine headgroup. Unlike standard diacyl phospholipids that form bulk lamellar bilayers, 18:1 Lyso PC is a Class IIIA polar lipid that acts as a micelle-forming amphiphile [1]. In industrial and laboratory procurement, it is primarily sourced as a mild, non-denaturing detergent for membrane protein solubilization, a positive curvature-inducing additive for specialized liposome formulations, and a highly stable analytical reference standard for lipidomic profiling [2]. Its precise unsaturation profile and single-chain geometry make it an indispensable tool for modulating membrane dynamics and permeability.
Substituting 18:1 Lyso PC with common diacyl lipids like POPC or DOPC fundamentally alters phase behavior; diacyl lipids spontaneously form low-curvature bilayers with sub-nanomolar critical micelle concentrations (CMCs), whereas 18:1 Lyso PC forms micelles at micromolar concentrations, enabling its use as a solubilizing agent and curvature modifier [1]. Furthermore, substituting with saturated lysophospholipids (e.g., 16:0 or 18:0 Lyso PC) reduces chain flexibility, which significantly impairs its biological efficacy in dynamic membrane remodeling and lipid droplet regulation[2]. Finally, attempting to use the sn-2 isomer (2-oleoyl-LPC) results in poor formulation stability, as sn-2 lysolipids undergo spontaneous intramolecular acyl migration to the thermodynamically stable sn-1 form [3].
18:1 Lyso PC operates as a Class IIIA micelle-forming amphiphile with a significantly higher Critical Micelle Concentration (CMC) than standard diacyl phospholipids. In HEPES buffer, its CMC is approximately 5 µM (forming micelles with an aggregation number of ~142), whereas diacyl lipids like POPC have CMCs below 1 nM and exclusively form lamellar bilayers [1]. This high CMC and micellar geometry allow 18:1 Lyso PC to act as a non-denaturing detergent for membrane proteins.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | ~5 µM (HEPES buffer) to 25 µM (water) |
| Comparator Or Baseline | POPC (< 1 nM) |
| Quantified Difference | Over 3 orders of magnitude higher CMC |
| Conditions | Aqueous buffer (pH 7.4, 25 °C) |
Essential for buyers formulating membrane protein solubilization buffers, where diacyl PCs fail to provide the necessary detergent-like properties.
Due to its single-chain geometry, 18:1 Lyso PC exhibits highly dynamic behavior in lipid bilayers compared to diacyl equivalents. The transbilayer flip-flop rate (k_trans) of 18:1 Lyso PC is 0.0009 ± 0.0002 s⁻¹ at room temperature, corresponding to a half-time of approximately 13 minutes [1]. In stark contrast, diacyl lipids like POPC exhibit flip-flop half-times on the order of hours to days. This rapid exchange makes 18:1 Lyso PC highly effective at modulating transient membrane permeability.
| Evidence Dimension | Transbilayer flip-flop half-time (t_1/2) |
| Target Compound Data | ~13 minutes (k_trans = 0.0009 s⁻¹) |
| Comparator Or Baseline | Diacyl PCs (Hours to days) |
| Quantified Difference | Orders of magnitude faster inter-leaflet exchange |
| Conditions | Lipid bilayer membranes at room temperature |
Critical for designing responsive liposomal drug delivery systems that require rapid, dynamic membrane remodeling and permeability enhancement.
The positional placement of the oleoyl chain at the sn-1 position provides thermodynamic stability against intramolecular acyl migration. Lysophospholipids with the acyl chain at the sn-2 position (2-oleoyl-LPC) are inherently unstable and spontaneously isomerize to the sn-1 form (1-oleoyl-LPC) [1]. Procuring the pure sn-1 isomer (18:1 Lyso PC) bypasses this degradation pathway, ensuring consistent structural integrity during storage and formulation.
| Evidence Dimension | Spontaneous isomerization rate |
| Target Compound Data | 1-Oleoyl-LPC (Thermodynamically stable sn-1 isomer) |
| Comparator Or Baseline | 2-Oleoyl-LPC (Spontaneously isomerizes to sn-1) |
| Quantified Difference | Elimination of acyl migration-induced degradation |
| Conditions | Aqueous or organic storage conditions |
Guarantees lot-to-lot reproducibility and extended shelf-life for analytical lipidomics standards and pharmaceutical liposome preparations.
In biological assays, the unsaturation of the oleoyl chain provides superior functional efficacy compared to saturated analogs. In CCTα knockout cellular models (which exhibit abnormal lipid droplet morphology), supplementation with 25 µM 18:1 Lyso PC effectively restored lipid droplet size and number to wild-type levels. In contrast, supplementation with the saturated 18:0 Lyso PC produced only a partial shift in size distribution [1].
| Evidence Dimension | Lipid droplet morphology restoration |
| Target Compound Data | 18:1 Lyso PC (Full restoration of LD size/number) |
| Comparator Or Baseline | 18:0 Lyso PC (Partial shift only) |
| Quantified Difference | Significantly higher efficacy in acyl-chain remodeling pathways |
| Conditions | CCTα knockout Caco2 cells supplemented with 25 µM Lyso-PC for 12 h |
Directs researchers studying lipid metabolism and the Lands cycle to select the unsaturated 18:1 variant over saturated analogs for maximum biological activity.
Leveraging its ~5 µM CMC and micellar geometry [1], 18:1 Lyso PC is utilized as a mild, non-denaturing detergent to extract and stabilize membrane proteins for Cryo-EM and NMR studies, where diacyl PCs would fail to solubilize the targets.
Due to its rapid inter-leaflet flip-flop (t_1/2 ~ 13 min) and positive curvature induction [2], it is incorporated into bulk diacyl PC liposomes to destabilize the bilayer slightly, enhancing the release profiles of encapsulated therapeutics.
Because it is the thermodynamically stable sn-1 isomer and resistant to acyl migration [3], 18:1 Lyso PC is the preferred internal standard for LC-MS/MS quantification of lysophosphatidylcholines in clinical plasma samples.
Its superior ability to integrate into the Lands cycle and rescue lipid droplet morphology compared to saturated analogs[4] makes it the optimal supplement for studying triglyceride storage and phospholipid remodeling in genetically modified cell lines.